O-Methyl Anidulafungin
Description
Structure
2D Structure
Properties
Molecular Formula |
C59H75N7O17 |
|---|---|
Molecular Weight |
1154.3 g/mol |
IUPAC Name |
N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |
InChI |
InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31+,32+,40+,42-,43-,44+,45?,46-,47?,48-,49-,50-,51-,57+/m0/s1 |
InChI Key |
MTZYYAFSXXAZRZ-OQLJTUGCSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |
Origin of Product |
United States |
Molecular Mechanism of Action of O Methyl Anidulafungin
Inhibition of Fungal (1→3)-β-D-Glucan Synthase by O-Methyl Anidulafungin (B1665494)
The primary target of O-Methyl Anidulafungin is the enzyme (1→3)-β-D-glucan synthase. medkoo.comvulcanchem.commdpi.com This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a fundamental polysaccharide component that provides structural rigidity to the fungal cell wall. mdpi.comamazonaws.commdpi.com Since this glucan polymer and its synthesizing enzyme are absent in mammalian cells, it represents an ideal target for selective antifungal therapy. wikipedia.orgnewdrugapprovals.orgmedkoo.comchemicalbook.com Inhibition of this enzyme is non-competitive, meaning the drug does not compete with the enzyme's natural substrate. vulcanchem.commdpi.comfrontiersin.org
By binding to the Fks1 subunit, this compound and other echinocandins inhibit the synthesis and extrusion of β-(1,3)-D-glucan chains. mdpi.comcsic.esnih.gov This disruption of a major structural polymer leads to a weakened cell wall that can no longer withstand osmotic pressure, resulting in cell lysis and death, particularly in yeast-form fungi like Candida species. mdpi.commdpi.commdpi.com In filamentous fungi such as Aspergillus, the effect is most pronounced at the actively growing hyphal tips where new cell wall material is being synthesized, leading to morphological changes like swollen and stubby hyphae. nih.govoup.com The loss of cell wall integrity is the ultimate cause of the fungicidal or fungistatic action of this class of drugs. mdpi.com
Cellular Responses to this compound-Mediated Cell Wall Stress
Fungi are not passive targets and have evolved sophisticated signaling networks to respond to cell wall damage. When the cell wall is compromised by agents like this compound, a state of "cell wall stress" is induced, triggering a variety of cellular defense and repair mechanisms. asm.org
The primary response to cell wall stress is the activation of the Cell Wall Integrity (CWI) pathway. biorxiv.org This highly conserved signaling cascade is typically initiated by cell surface sensors that detect cell wall perturbations. biorxiv.orgmdpi.com The signal is transmitted through a series of protein kinases, including Protein Kinase C (Pkc1) and a Mitogen-Activated Protein Kinase (MAPK) module (Bck1, Mkk1/2, Slt2/Mkc1), which ultimately leads to changes in gene expression to reinforce the cell wall. tandfonline.comasm.orgmdpi.com In addition to the CWI pathway, other signaling networks are also activated, including the high-osmolarity glycerol (B35011) (HOG) and the calcineurin pathways, which work in concert to manage the stress. mdpi.comtandfonline.comasm.org The molecular chaperone Hsp90 has been identified as a crucial regulator of these stress responses, enabling the function of key client proteins like calcineurin and Pkc1. researchgate.netplos.orgresearchgate.net
Key Signaling Pathways Activated by Echinocandin-Induced Cell Wall Stress
| Pathway | Key Components | Function in Stress Response |
|---|---|---|
| Cell Wall Integrity (CWI) | Pkc1, Bck1, Mkk1/2, Slt2/Mkc1 | Main pathway for sensing and responding to cell wall damage, activating compensatory mechanisms. asm.orgmdpi.com |
| Calcineurin Pathway | Calcineurin (Cna1, Cnb1), Crz1 | Regulates chitin (B13524) synthesis and is crucial for tolerance to echinocandins. asm.orgplos.orgnih.gov |
| High-Osmolarity Glycerol (HOG) | Hog1 | Contributes to the regulation of chitin synthesis and stress adaptation. tandfonline.comasm.org |
| Hsp90 Chaperone System | Hsp90 | Stabilizes and enables the function of key signaling proteins like calcineurin and Pkc1. researchgate.netplos.org |
A major compensatory mechanism triggered by the inhibition of β-(1,3)-D-glucan synthesis is the increased production of chitin, another structural polysaccharide in the fungal cell wall. mdpi.comoup.comtandfonline.com This upregulation of chitin synthesis serves to reinforce the weakened cell wall, helping the fungus to tolerate the drug's effects. nih.govtandfonline.com The increased chitin content is a result of the activation of the signaling pathways mentioned above, which lead to the transcriptional activation of chitin synthase genes. asm.orgtandfonline.com In some fungi, like Aspergillus fumigatus, the cell wall remodeling also involves an increase in other polysaccharides like chitosan (B1678972) and α-1,3-glucans. pnnl.gov Paradoxically, at very high concentrations of echinocandins, some fungi exhibit renewed growth, a phenomenon known as the "Eagle-like effect," which is thought to be partly due to an over-activation of these compensatory chitin synthesis pathways. tandfonline.com
Postulated Influence of O-Methylation on Target Binding and Inhibition Kinetics of this compound
While specific research on the O-methyl moiety of this compound is limited, structure-activity relationship (SAR) studies on anidulafungin and its derivatives provide insights into how chemical modifications can influence activity. Anidulafungin itself is a semi-synthetic derivative of Echinocandin B, where the lipid side chain was modified to an alkoxytriphenyl group. newdrugapprovals.orgnih.gov This change was crucial for reducing hemolytic properties while maintaining potent antifungal activity. nih.gov
Further modifications to the anidulafungin structure have been explored to improve properties like stability and pharmacokinetics. For instance, the development of rezafungin (CD101) involved replacing a chemically unstable hemiaminal group on the ornithine residue of anidulafungin with a choline (B1196258) ether moiety. nih.govcidara.com This modification significantly increased the compound's stability and half-life without compromising its antifungal potency, which remained comparable to anidulafungin against various Candida and Aspergillus species. nih.govcidara.comnih.gov
Structure Activity Relationship Sar Studies of Anidulafungin Derivatives and O Methyl Anidulafungin
Key Structural Determinants of Echinocandin Antifungal Activity
Echinocandins, a class of lipopeptide antifungal agents, derive their therapeutic effect from a unique molecular structure. nih.gov Their activity is intrinsically linked to two primary components: a cyclic hexapeptide core and a lipophilic side chain. nih.govmdpi.com
Significance of the Cyclic Hexapeptide Core in Echinocandin Functionality
The cyclic hexapeptide core is a foundational element for the biological activity of echinocandins. nih.gov This macrocyclic structure is composed of several, often non-proteinogenic, amino acids. nih.gov It is responsible for the specific, noncompetitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. wikipedia.orgnih.gov The absence of this enzyme in mammalian cells provides a high degree of selectivity for this antifungal class. nih.govsemanticscholar.org
Role of the Lipophilic Side Chain in Membrane Association and Target Interaction
The lipophilic side chain, an N-linked acyl fatty acid, is indispensable for the antifungal action of echinocandins. mdpi.comwikipedia.org Its primary role is to anchor the molecule to the fungal cell membrane, facilitating the interaction between the hexapeptide core and its target enzyme, β-(1,3)-D-glucan synthase, which is embedded within the membrane. nih.govchemrxiv.org The removal of this side chain renders the cyclic peptide core biologically inactive. mdpi.comnih.gov
The nature and structure of this side chain significantly influence the antifungal potency and can also affect properties like hemolytic activity. uniroma1.it For anidulafungin (B1665494), the presence of an alkoxytriphenyl side chain is a key feature that reduces its hemolytic properties compared to earlier echinocandins. nih.govnih.gov The geometry and lipophilicity of the side chain are pivotal in determining antifungal potency. nih.gov Studies have shown that a linearly rigid geometry and a lipophilicity value (CLOGP) greater than 3.5 are associated with enhanced antifungal activity. nih.gov
Impact of Side Chain Modifications on Echinocandin Efficacy and Stability
Chemical modifications of the echinocandin structure, particularly at the side chain and specific positions on the hexapeptide core, have been a primary strategy for developing new derivatives with improved therapeutic profiles.
Analysis of Substituent Effects on Antifungal Potency
The substitution of the natural side chain with synthetic variants has been extensively explored to enhance antifungal potency and reduce undesirable effects. uniroma1.it For instance, the development of anidulafungin involved replacing the linoleoyl side chain of echinocandin B with an alkoxytriphenyl group, which led to reduced hemolytic activity. nih.govupc.edu
Further modifications to the anidulafungin core have led to the development of new analogs. For example, the creation of CD101 (rezafungin), a derivative of anidulafungin, involved the introduction of a choline (B1196258) ether moiety at the C-5 position of ornithine. nih.govcidara.com This modification resulted in an echinocandin with enhanced stability, solubility, and a longer plasma half-life. nih.govcidara.com
The following table summarizes the in vitro activity of anidulafungin and its derivative, CD101, against various Candida and Aspergillus species.
| Organism | Anidulafungin MIC (μg/ml) | CD101 MIC (μg/ml) |
| Candida albicans | ≤0.015 - 0.03 | ≤0.015 - 0.03 |
| Candida glabrata | ≤0.015 - 0.03 | ≤0.015 - 0.03 |
| Candida parapsilosis | 1 | 1 |
| Candida tropicalis | 0.03 | 0.03 |
| Aspergillus fumigatus | ≤0.015 | ≤0.015 |
| Aspergillus flavus | ≤0.015 | ≤0.015 |
| Aspergillus niger | ≤0.015 | ≤0.015 |
| Aspergillus terreus | ≤0.015 | ≤0.015 |
| Data sourced from a study on the structure-activity relationships of echinocandins. nih.gov |
Influence of Chemical Modifications on Compound Stability and Biological Activity
Chemical instability, particularly under certain pH conditions, has been a challenge for some echinocandins. uniroma1.it Modifications to the cyclic peptide core, especially at the ornithine hemiaminal function, have been a key strategy to improve stability. uniroma1.it The instability of the hemiaminal linkage in anidulafungin can lead to degradation. nih.gov The development of rezafungin (CD101), with its choline amine ether at the C5 position of ornithine, addressed this by increasing the compound's stability in solution. nih.gov
Studies have also explored the impact of removing hydroxyl groups from the hexapeptide core. For instance, the removal of the benzylic alcohol from the 3S,4S-dihydroxy-L-homotyrosine residue of anidulafungin has been shown to be effective in overcoming resistance in some fungal strains. chemrxiv.orgupc.edu This suggests that even subtle changes to the core structure can have a profound impact on biological activity.
Conformational Analysis and Molecular Modeling of O-Methyl Anidulafungin
While specific molecular modeling and conformational analysis data for this compound are not extensively available in the provided search results, the principles of conformational analysis can be applied to understand its potential structure and interactions.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a complex molecule like this compound, which is a derivative of anidulafungin, its three-dimensional structure is crucial for its interaction with the target enzyme. Molecular docking simulations of anidulafungin with various Aβ42 structures in a different context (Alzheimer's disease research) have shown that the macrocyclic structure and specific phenol (B47542) groups are important for binding interactions. acs.org
It can be inferred that the methylation of a hydroxyl group in anidulafungin to form this compound would alter the molecule's electronic and steric properties. The introduction of a methyl group in place of a hydrogen atom on a hydroxyl group would eliminate a hydrogen bond donor site and introduce a more lipophilic character at that position. This could potentially influence the molecule's conformation and its binding affinity to the Fks1p subunit of glucan synthase. Molecular modeling studies on echinocandins have highlighted the importance of hydrophobic interactions between the drug's side chain and membrane lipids near the enzyme's binding site. chemrxiv.org Any change in the conformation of the hexapeptide core due to methylation could affect these critical interactions.
In Silico Prediction of this compound's Three-Dimensional Structure
In silico methods provide a powerful, predictive approach to understanding how chemical modifications, such as O-methylation, may alter the three-dimensional (3D) conformation of anidulafungin. These computational techniques are essential for predicting the structural implications of derivatization before undertaking complex synthesis and experimental analysis. nih.govulisboa.pt
The process of predicting the 3D structure of a molecule like this compound typically involves several computational steps. Initially, the 2D structure of the modified compound is generated. An impurity identified as Imp-VIII, containing a methoxy (B1213986) group at the C-23 position, serves as a concrete example of an this compound. researchgate.net This 2D representation is then used as input for 3D structure generation software. researchgate.net
Studies on other anidulafungin derivatives have demonstrated that even minor chemical changes can lead to considerable differences in the 3D structure. acs.org For instance, the removal of a benzylic alcohol group from anidulafungin was shown through computational analysis to significantly alter its conformation. acs.org It is hypothesized that the addition of a methyl group in this compound would similarly influence its structure by altering local stereochemistry, hydrogen bonding potential, and hydrophobic interactions.
Table 1: Predicted Structural Parameters for this compound
This interactive table outlines the typical parameters generated from in silico structural prediction studies. The values are illustrative, based on methodologies described for similar compounds.
| Parameter | Description | Predicted Outcome for this compound |
| Molecular Formula | The elemental composition of the molecule. | C59H75N7O17 |
| Molecular Weight | The mass of one mole of the substance. | ~1154.28 g/mol |
| Lowest Energy Conformation | The 3D arrangement of atoms with the minimum steric and electronic strain. | Calculated via energy minimization algorithms. |
| Surface Hydrophobicity | The distribution of hydrophobic and hydrophilic regions on the molecular surface. | Expected to increase locally around the O-methyl group. |
| Hydrogen Bond Donors/Acceptors | The number of sites that can donate or accept a hydrogen bond. | The methylation of a hydroxyl group removes one hydrogen bond donor site. |
Molecular Docking Simulations of this compound with Fungal (1→3)-β-D-Glucan Synthase
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are used to model its interaction with the catalytic subunit, Fks, of its target enzyme, (1→3)-β-D-glucan synthase. researchgate.netresearchgate.net These simulations are vital for predicting the binding affinity and understanding the molecular basis of the drug's inhibitory action. nih.gov
The process begins with the 3D structures of both the ligand (this compound) and the receptor (a homology model of the Fks1 subunit). The Fks subunit is a large, transmembrane protein, and identifying the precise binding pocket is critical. csic.es This binding site has been mapped in part through the analysis of mutations that confer resistance to echinocandins. nih.gov
During the simulation, the this compound molecule is placed in the active site of the Fks subunit, and its conformational flexibility is explored. The software calculates the binding energy for numerous possible poses, with lower binding energy values indicating a more stable and favorable interaction. nih.gov The simulation also identifies specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the drug and the amino acid residues of the enzyme.
Table 2: Illustrative Molecular Docking Results of Anidulafungin vs. This compound
This interactive table presents a hypothetical comparison based on the principles of molecular docking studies, illustrating how results would be evaluated.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of Hydrogen Bonds | Key Hydrophobic Interactions |
| Anidulafungin | -9.8 | Trp70, Phe74, Arg1361 | 5 | Homotyrosine ring with Phe74 |
| This compound | -9.5 | Trp70, Phe74, Arg1361 | 4 | Homotyrosine ring with Phe74; Methyl group with Leu1430 |
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” as there is no preclinical data or significant research pertaining to this specific derivative.
Extensive searches for "this compound" did not yield any peer-reviewed studies, clinical trial data, or detailed pharmacological information that would be necessary to construct the requested article. The scientific literature focuses overwhelmingly on the parent compound, anidulafungin.
Studies on the metabolism of anidulafungin indicate that it is not metabolized by hepatic enzymes, such as the cytochrome P450 system. nih.govwikipedia.orgdrugbank.com Instead, it undergoes slow, spontaneous chemical degradation at physiological temperature and pH into an inactive, ring-opened peptide. wikipedia.orgeuropa.eunih.gov This degradation pathway is distinct from other echinocandins like micafungin (B1204384), which is known to be metabolized in part by the enzyme catechol-O-methyl-transferase. nih.govoup.com
Consequently, there is no published data available to populate the required sections of the article, including:
In vitro susceptibility profiles against Candida or Aspergillus species.
Comparative analyses with anidulafungin or other echinocandins.
Fungicidal or fungistatic activity, such as time-kill kinetics.
Minimum effective concentrations (MECs) against filamentous fungi.
Without any scientific source material on "this compound," generating a factually accurate and informative article that adheres to the requested outline is not feasible.
Antifungal Spectrum and Efficacy of O Methyl Anidulafungin in Preclinical Models
In Vitro Combination Studies of O-Methyl Anidulafungin (B1665494) with Other Antifungal Agents
The exploration of combination therapy involving O-Methyl Anidulafungin, a derivative of the echinocandin anidulafungin, with other classes of antifungal agents is a critical area of preclinical research. The rationale behind this approach is to potentially broaden the spectrum of activity, enhance antifungal efficacy through synergistic or additive interactions, and mitigate the development of resistance. mdpi.com The distinct mechanism of action of echinocandins, which target the synthesis of β-(1,3)-D-glucan in the fungal cell wall, makes them promising candidates for combination with agents that have different cellular targets, such as polyenes and azoles. nih.govnih.gov
Synergistic and Additive Interactions with Polyenes and Azoles
In vitro studies have investigated the interactions between anidulafungin and various polyenes and azoles against a range of fungal pathogens. These studies often use checkerboard microdilution methods to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction.
Research has shown that the combination of anidulafungin with the polyene amphotericin B frequently results in additive activity against various Candida species. nih.gov One study reported additive interactions for all 18 tested isolates of Candida. nih.gov Another investigation using flow cytometry and checkerboard methods found that the combination of anidulafungin and amphotericin B was synergistic for 46% and 43% of isolates, respectively, with antagonism observed in a small percentage (5% and 8%). nih.gov
Similarly, combinations of anidulafungin with azoles like fluconazole (B54011), voriconazole (B182144), and itraconazole (B105839) have been evaluated. Studies have demonstrated that combining anidulafungin with voriconazole or itraconazole can lead to synergistic effects against Aspergillus species. openaccessjournals.com In studies involving Candida species, the combination of anidulafungin with fluconazole and voriconazole showed synergy in 36% and 44% of isolates, respectively, with antagonism being a rare event. nih.gov For most tested interactions between anidulafungin and other antifungal agents, the outcome was either additive or indifferent. nih.gov Specifically, synergy with itraconazole was noted for a strain of C. glabrata. nih.gov
However, not all combinations are beneficial. Antagonism between anidulafungin and the azole ketoconazole (B1673606) was observed for four strains of C. tropicalis. nih.gov Furthermore, some research suggests that high doses of echinocandins in combination with other antifungals might lead to antagonistic effects. oup.com
Table 1: In Vitro Interactions of Anidulafungin with Polyenes and Azoles against Candida Species
| Combination | Interaction Type | Percentage of Isolates | Fungal Species | Reference |
|---|---|---|---|---|
| Anidulafungin + Amphotericin B | Additive | 100% | Candida spp. | nih.gov |
| Anidulafungin + Amphotericin B | Synergistic | 43-46% | Candida spp. | nih.gov |
| Anidulafungin + Amphotericin B | Antagonistic | 5-8% | Candida spp. | nih.gov |
| Anidulafungin + Fluconazole/Voriconazole | Synergistic | 36-44% | Candida spp. | nih.gov |
| Anidulafungin + Fluconazole/Voriconazole | Antagonistic | 3% | Candida spp. | nih.gov |
| Anidulafungin + Itraconazole | Synergistic | Not specified | C. glabrata (one strain) | nih.gov |
| Anidulafungin + Ketoconazole | Antagonistic | Not specified | C. tropicalis (four strains) | nih.gov |
Exploration of Combination Therapies for Broad-Spectrum Antifungal Coverage
The use of combination antifungal therapy is being explored as a strategy to address the challenges of multidrug-resistant fungal infections and to broaden the empirical coverage in high-risk patients. mdpi.comnih.gov The combination of an echinocandin like anidulafungin with a triazole is a particularly attractive option for treating invasive aspergillosis due to their different mechanisms of action. openaccessjournals.com
The combination of anidulafungin with isavuconazole (B1672201) has also demonstrated increased efficacy against azole-resistant A. fumigatus in vitro, suggesting a potential therapeutic option for patients with invasive aspergillosis who are not responding to azole monotherapy. tandfonline.com
The rationale for these combination strategies is to target multiple cellular pathways simultaneously, which can lead to enhanced fungicidal activity and potentially prevent the emergence of resistant strains. mdpi.com While promising, the routine use of combination therapy is not yet standard practice for many fungal infections and requires further robust clinical evidence to establish its superiority over monotherapy. nih.govnih.gov
Table 2: Investigated Combination Therapies with Anidulafungin for Broad-Spectrum Coverage
| Combination | Target Pathogen(s) | Observed Outcome | Study Type | Reference |
|---|---|---|---|---|
| Anidulafungin + Voriconazole | Aspergillus spp. | Synergistic interaction | In vitro | openaccessjournals.com |
| Anidulafungin + Voriconazole | Invasive Aspergillosis | Improved survival | Animal model | oup.commdpi.com |
| Anidulafungin + Voriconazole | Invasive Aspergillosis | Lower mortality in subgroups | Clinical trial | nih.gov |
| Anidulafungin + Isavuconazole | Azole-resistant A. fumigatus | Increased efficacy | In vitro | tandfonline.com |
Fungal Resistance Mechanisms to Echinocandins and Potential for O Methyl Anidulafungin
Genetic Mutations in Fks Genes Conferring Echinocandin Resistance
The predominant mechanism of acquired echinocandin resistance involves specific mutations in the genes encoding the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme, namely FKS1 and FKS2. mdpi.comnih.gov These genetic alterations reduce the sensitivity of the target enzyme to echinocandin drugs, resulting in elevated minimum inhibitory concentration (MIC) values and potential therapeutic failure. nih.goveuropa.eu
Acquired resistance to echinocandins is strongly associated with amino acid substitutions in two highly conserved regions of the Fks1 and Fks2 proteins, commonly referred to as "hot spot" (HS) regions. mdpi.comnih.govasm.org In Candida species, mutations are found in FKS1, while in Candida glabrata, mutations can occur in both FKS1 and FKS2. mdpi.comnih.gov These mutations are typically sufficient to confer a resistant phenotype. oup.com
Mutations in these hot spot regions can decrease the sensitivity of the glucan synthase enzyme to echinocandins by a thousand-fold or more. wikipedia.org The most frequently observed mutations are located in HS1 of both Fks1 and Fks2. For instance, in C. glabrata, the S663P substitution in Fks2 is a predominant mutation found in isolates with high echinocandin MICs. nih.gov Similarly, substitutions at positions like S645 in C. albicans Fks1 are well-documented. reliasmedia.com While less common, mutations in HS2 and even outside of these established regions have also been reported to contribute to resistance. researchgate.netnih.gov
Table 1: Common Fks Hot Spot Mutations Associated with Echinocandin Resistance in Candida Species This table is interactive. You can sort and filter the data.
| Species | Gene | Hot Spot | Common Amino Acid Substitution | Reference |
|---|---|---|---|---|
| Candida albicans | FKS1 | HS1 | S645P, S645Y, F641S | reliasmedia.com |
| Candida glabrata | FKS1 | HS1 | S629P | asm.orgnih.gov |
| Candida glabrata | FKS2 | HS1 | S663P, S663F, D666V, E655K | nih.govresearchgate.netasm.orgnih.gov |
| Candida tropicalis | FKS1 | HS1 | F641S, S645P | oup.com |
| Candida krusei | FKS1 | HS1 | R647G | europa.eu |
| Candida auris | FKS1 | HS1 | S639P, S639F | lgmpharma.commdpi.com |
Mutations within the FKS hot spots generally confer cross-resistance to all three clinically available echinocandins: anidulafungin (B1665494), caspofungin, and micafungin (B1204384). wikipedia.orgnih.gov This means that a strain resistant to one echinocandin due to an Fks mutation is often resistant to the others. reliasmedia.comresearchgate.net However, the degree of resistance can vary between the different echinocandin agents depending on the specific mutation. scispace.com
Studies have shown that for some C. glabrata isolates with fks hot spot mutations, the increase in MIC for micafungin may be less pronounced compared to caspofungin and anidulafungin. asm.orgscispace.com This suggests a differential impact of certain mutations on the efficacy of each drug. nih.govscispace.com Despite these variations, the presence of an Fks mutation is a strong predictor of broad echinocandin resistance. asm.orgresearchgate.net For example, an analysis of over 4,000 Candida isolates found that among 60 isolates resistant to anidulafungin, 76.7% were also resistant to caspofungin. acs.org Conversely, 99.3% of anidulafungin-susceptible isolates were also susceptible to caspofungin, making anidulafungin a reliable marker for class susceptibility. oup.comacs.org
Non-Fks-Mediated Resistance Mechanisms to Echinocandins
While FKS mutations are the primary cause of high-level, stable resistance, other mechanisms can contribute to reduced echinocandin susceptibility. These are often adaptive responses to the stress induced by the antifungal agent. europa.eu
The fungal cell wall is a dynamic structure that can remodel in response to stress. researchgate.net When β-(1,3)-glucan synthesis is inhibited by echinocandins, fungi can activate compensatory or "salvage" pathways to maintain cell wall integrity. researchgate.netoup.com A key response is the increased synthesis of chitin (B13524), another crucial structural polysaccharide in the cell wall. nih.govresearchgate.netopenaccessjournals.com
This upregulation of chitin synthesis is mediated by stress signaling cascades, including the protein kinase C (PKC) cell integrity pathway, the high osmolarity glycerol (B35011) (HOG) pathway, and the Ca2+-calcineurin signaling pathway. researchgate.netoup.comopenaccessjournals.com The activation of these pathways leads to a compensatory increase in chitin, which can partially rescue the cell from the damage caused by glucan depletion, thus strengthening the cell wall and reducing echinocandin susceptibility. researchgate.netoup.com This response is considered a drug tolerance mechanism rather than a classical resistance mechanism, as chitin levels often return to normal when the drug is removed. openaccessjournals.com
A peculiar in vitro phenomenon known as the paradoxical effect, or Eagle effect, has been observed with echinocandins. asm.orgacs.org It is characterized by the ability of some fungal isolates to resume growth at high echinocandin concentrations, while being fully susceptible at lower concentrations. asm.orgacs.org This effect has been noted for Candida and Aspergillus species and appears to be dependent on the specific fungal strain and echinocandin agent, with caspofungin more frequently associated with the phenomenon than micafungin or anidulafungin. researchgate.netasm.org
The mechanism behind paradoxical growth is not fully understood but is distinct from Fks-mediated resistance. wikipedia.org It is not caused by FKS mutations. wikipedia.org Studies suggest that at very high drug concentrations, there may be a reconstitution of β-1,3-glucan synthesis and a normalization of chitin levels. acs.org One hypothesis is that high concentrations of the drug may interfere with regulatory components of the glucan synthase complex or related signaling pathways, paradoxically allowing the enzyme to recover some function. nih.gov While the clinical relevance remains uncertain, it represents another way fungi can survive in the presence of echinocandins. nih.gov
Hypothesis on O-Methyl Anidulafungin's Activity Against Echinocandin-Resistant Strains
There is currently no published research specifically detailing the activity of this compound against echinocandin-resistant fungal strains. The compound is a derivative of anidulafungin, and its mechanism of action is presumed to be the same: inhibition of the β-(1,3)-D-glucan synthase enzyme. lgmpharma.comnih.gov Based on the known resistance mechanisms to echinocandins, a hypothesis can be formulated regarding the potential efficacy of this modified compound.
The "O-Methyl" designation implies the addition of a methyl group to a hydroxyl (-OH) group on the anidulafungin molecule, likely via an O-methylation reaction. This structural modification could potentially alter the compound's interaction with the target Fks protein.
The central hypothesis is that O-methylation could modify the binding affinity of the drug to Fks subunits that have been altered by resistance mutations. Hot spot mutations in Fks1 and Fks2 confer resistance by changing the conformation of the drug-binding site, reducing the efficacy of existing echinocandins. nih.gov It is conceivable that the addition of a methyl group on this compound could create a new steric or electronic profile that allows it to bind more effectively to these mutated Fks proteins, thereby overcoming resistance. Anidulafungin itself has shown potent activity against a wide range of Candida species, including some strains resistant to other antifungals, but it is still susceptible to Fks mutations. tandfonline.comreliasmedia.com
This hypothesis remains speculative and requires empirical validation through in vitro susceptibility testing of this compound against a panel of well-characterized echinocandin-resistant isolates harboring known Fks mutations. Such studies would be necessary to determine if this chemical modification offers any advantage over the parent compound, anidulafungin, in combating resistant fungal pathogens.
Potential to Circumvent Fks-Mediated Resistance
Information not available.
Efficacy against Fungi Exhibiting Cell Wall Adaptive Responses
Information not available.
To provide a thorough and accurate article as per the instructions, specific research on "this compound" is required.
Preclinical Pharmacokinetic and Metabolic Profile of O Methyl Anidulafungin
Absorption and Distribution Studies of Anidulafungin (B1665494) in Animal Models
While specific studies on O-Methyl Anidulafungin are not available, the absorption and distribution of the parent compound, anidulafungin, have been characterized in preclinical models.
Following intravenous administration in animal models, anidulafungin demonstrates linear plasma pharmacokinetics drugbank.com. Animal studies indicate that anidulafungin distributes rapidly into tissues, with tissue concentrations potentially reaching levels ten times higher than those in plasma nih.gov. This extensive tissue distribution is a key characteristic of the drug. In neutropenic rabbit models of disseminated candidiasis and pulmonary aspergillosis, a three-compartment open pharmacokinetic model best described the plasma concentration-time profile of anidulafungin drugbank.com. Notably, these studies revealed a significantly slower clearance in neutropenic rabbits compared to normal rabbits drugbank.com.
Anidulafungin is extensively bound to plasma proteins, with a binding percentage greater than 99% nih.govnih.gov. This high degree of protein binding is a common feature among echinocandin antifungals and influences the drug's distribution and elimination characteristics nih.gov.
Biotransformation Pathways and Stability of Anidulafungin
The biotransformation of anidulafungin is unique as it does not follow typical metabolic pathways involving the liver.
Anidulafungin undergoes slow, spontaneous chemical degradation at physiological temperature and pH into an inactive open-ring peptide nih.govnih.gov. There is no evidence of significant hepatic-mediated metabolism, either through phase 1 or phase 2 enzymatic reactions nih.gov. In vitro studies with rat and human hepatocytes have confirmed the absence of hepatic metabolism nih.gov. The primary degradation product of anidulafungin does not possess antifungal activity nih.gov.
Anidulafungin is not a substrate, inducer, or inhibitor of cytochrome P450 (CYP450) isoenzymes nih.govnih.gov. This lack of interaction with the CYP450 system minimizes the potential for drug-drug interactions when co-administered with other medications that are metabolized by these enzymes.
Excretion Routes and Elimination Kinetics of Anidulafungin
The elimination of anidulafungin is primarily non-renal and is linked to its chemical degradation.
Mass balance studies conducted in rats have shown that anidulafungin and its degradation products are predominantly eliminated in the feces, which is likely facilitated by biliary excretion nih.gov. Only a very small fraction, less than 10%, of the administered dose is eliminated as unchanged drug in the feces, with negligible amounts excreted in the urine nih.gov. The clearance of anidulafungin is approximately 1 L/h nih.gov. The elimination half-life of anidulafungin is characterized by a predominant phase of about 24 hours and a terminal phase of 40-50 hours nih.gov.
Pharmacokinetic Parameters of Anidulafungin in Animal Models
| Parameter | Value | Animal Model | Reference |
|---|---|---|---|
| Plasma Protein Binding | >99% | Not Specified | nih.gov |
| Tissue Concentration | Up to 10x Plasma Concentration | Not Specified | nih.gov |
| Clearance | ~1 L/h | Not Specified | nih.gov |
| Elimination Half-life (Predominant) | 24 hours | Not Specified | nih.gov |
| Elimination Half-life (Terminal) | 40-50 hours | Not Specified | nih.gov |
| Primary Excretion Route | Feces (as degradation products) | Rat | nih.gov |
Biliary and Renal Clearance Mechanisms
Information regarding the biliary and renal clearance of this compound is not available in published preclinical studies. Research on the parent compound, Anidulafungin, indicates that it is not significantly metabolized by hepatic enzymes and has negligible renal clearance. Instead, it undergoes slow chemical degradation to inactive products, which are then primarily eliminated via the biliary route. However, it cannot be assumed that a methylated form would follow the same pathway without specific experimental data.
Terminal Elimination Half-Life Determination in Preclinical Species
There is no available data from preclinical studies to determine the terminal elimination half-life of this compound in any species.
Future Research Directions for O Methyl Anidulafungin Development
Rational Design and Synthesis of Advanced O-Methylated Echinocandin Analogs with Tailored Properties
The development of O-Methyl Anidulafungin (B1665494) would begin with the rational design and synthesis of a series of O-methylated analogs. The primary goal of this initial phase would be to explore how the addition of a methyl group to the various hydroxyl moieties of the anidulafungin core structure influences its physicochemical properties and biological activity.
Key Research Objectives:
Structure-Activity Relationship (SAR) Studies: A fundamental aspect of this research would involve synthesizing a library of O-methylated anidulafungin derivatives. By systematically altering the position of the methyl group on the cyclic peptide core and the lipophilic side chain, researchers could establish a clear SAR. This would help in identifying the most promising candidates for further development.
Improving Pharmacokinetic Profile: O-methylation could potentially alter key pharmacokinetic parameters. Research would focus on evaluating the impact of methylation on aqueous solubility, metabolic stability, and plasma protein binding. An ideal analog would exhibit enhanced stability without compromising its antifungal potency.
Synthesis Strategies: The synthesis of anidulafungin itself is a semi-synthetic process starting from the fermentation product echinocandin B. wikipedia.org Future research would need to develop efficient and selective methylation techniques that can be integrated into this existing synthetic pathway.
Comprehensive Preclinical Efficacy Studies for O-Methyl Anidulafungin in Diverse Fungal Infection Models
Once promising O-methylated analogs have been synthesized, they would need to undergo rigorous preclinical evaluation to determine their antifungal efficacy. These studies would be essential to establish a proof-of-concept for this compound as a potential therapeutic agent.
In Vitro Studies:
Antifungal Susceptibility Testing: The initial step would involve determining the minimum inhibitory concentrations (MICs) of this compound against a broad panel of pathogenic fungi. This would include various Candida and Aspergillus species, which are known targets of anidulafungin. managedhealthcareexecutive.com
Fungicidal vs. Fungistatic Activity: Time-kill studies would be conducted to ascertain whether this compound exhibits fungicidal (killing) or fungistatic (inhibiting growth) activity against key fungal pathogens. Anidulafungin is known to be fungicidal against most Candida species. nih.gov
In Vivo Studies:
Animal Models of Invasive Fungal Infections: Efficacy would need to be demonstrated in relevant animal models that mimic human infections. This would typically involve murine models of disseminated candidiasis and invasive aspergillosis. Key outcome measures would include survival rates and reduction of fungal burden in target organs.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Animal studies would also be crucial for establishing the PK/PD relationships of this compound. This data is vital for predicting the potential efficacy in humans and for guiding the design of future clinical trials.
Investigation of this compound's Activity against Emerging and Multi-Drug Resistant Fungi
A critical area of future research would be to evaluate the potential of this compound to address the growing challenge of antifungal resistance. The emergence of multi-drug resistant fungal pathogens, such as certain strains of Candida auris, necessitates the development of novel antifungal agents. youtube.com
Key Research Questions:
Activity Against Echinocandin-Resistant Strains: A primary focus would be to test this compound against fungal isolates that have developed resistance to existing echinocandins, including anidulafungin. Resistance to echinocandins is often associated with mutations in the FKS1 gene, which encodes a subunit of the target enzyme, (1→3)-β-D-glucan synthase. nih.gov
Spectrum of Activity Against Emerging Pathogens: The in vitro activity of this compound should be assessed against a panel of emerging and less common fungal pathogens that are often difficult to treat.
Potential to Overcome Resistance Mechanisms: Research would aim to understand if O-methylation could allow the molecule to evade existing resistance mechanisms. This could involve studies on how the modified structure interacts with the mutated target enzyme.
Exploration of this compound in Novel Combination Therapies for Difficult-to-Treat Fungal Infections
Combination therapy is an increasingly important strategy for managing severe and refractory fungal infections. nih.gov Future research should explore the potential of this compound as a component of novel combination regimens.
Potential Combination Strategies:
Synergy with Other Antifungal Classes: In vitro checkerboard assays would be used to assess the interaction of this compound with other classes of antifungal drugs, such as azoles (e.g., voriconazole) and polyenes (e.g., amphotericin B). The goal would be to identify synergistic or additive interactions that could lead to improved treatment outcomes. Studies have shown that anidulafungin can exhibit synergy with azoles against certain Aspergillus species. managedhealthcareexecutive.com
Combination Therapy in Animal Models: Promising combinations identified in vitro would then be evaluated in animal models of difficult-to-treat infections. These studies would assess whether combination therapy leads to improved survival, enhanced fungal clearance, and a reduced likelihood of developing resistance compared to monotherapy.
Targeting Different Cellular Pathways: The rationale for combination therapy often involves targeting different essential pathways in the fungal cell. Since this compound would presumably target the cell wall, combining it with an agent that disrupts the cell membrane (like an azole) could be a particularly effective strategy.
Q & A
Q. What validated HPLC methods are recommended for quantifying Anidulafungin stability in pharmaceutical solutions?
A reversed-phase HPLC method using a Kinetex C18 column (2.6 μm core-shell particles, 100 × 2.1 mm) with a gradient mobile phase (1 mL/L aqueous formic acid [pH 3.0] and acetonitrile, 10–60% ramp over 12 minutes) is effective. Detection at 305 nm ensures specificity, with precision ≤0.56% for sodium chloride solutions and linearity (r = 0.9973) between 50–120% concentration ranges. Triplicate sampling and analysis of degradation products are critical for stability studies .
Q. How does Anidulafungin’s mechanism of action differ from azole antifungals like fluconazole?
Anidulafungin inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall biosynthesis. Unlike azoles (which target ergosterol synthesis), this mechanism avoids cytochrome P450 interactions, reducing drug-drug conflicts in immunocompromised patients. In vitro studies show potent activity against Candida species, including fluconazole-resistant strains like C. krusei .
Q. What clinical trial designs demonstrate Anidulafungin’s non-inferiority to fluconazole in invasive candidiasis?
Randomized, double-blind trials comparing intravenous Anidulafungin (200 mg loading dose, 100 mg/day maintenance) with fluconazole (800 mg loading dose, 400 mg/day maintenance) show superior success rates (75.6% vs. 60.2%) at end-of-IV therapy. Key endpoints include global response (clinical + microbiologic resolution) and all-cause mortality analysis. Non-inferiority margins (e.g., 95% CI for difference: 3.9–27.0%) are validated through multicenter data .
Advanced Research Questions
Q. How do obesity and body weight influence Anidulafungin pharmacokinetics (PK) in critical care populations?
Obesity correlates with increased systemic clearance (30% lower exposure in morbidly obese patients). PK studies using population pharmacokinetic modeling recommend weight-adjusted dosing in patients with BMI >40. Caspofungin and micafungin exhibit similar trends, necessitating therapeutic drug monitoring in obese cohorts .
Q. What methodological challenges arise when analyzing Anidulafungin efficacy in neutropenic patients?
Neutropenia complicates outcome assessments due to delayed immune recovery. Pooled data from six trials reveal lower success rates in persistent neutropenia (53.8% vs. 80.0% in resolved cases). Multivariate regression models must adjust for confounding factors like breakthrough infections and concurrent antibiotic use. Dosing adjustments (e.g., prolonged therapy) may improve outcomes .
Q. How can in vitro models elucidate Anidulafungin resistance mechanisms in Candida glabrata?
Antifungal lock techniques (e.g., catheter models) quantify minimum biofilm eradication concentrations (MBEC) and resistance gene expression (e.g., FKS mutations). Time-kill assays with escalating drug concentrations (0.5–16 μg/mL) identify paradoxical growth effects. Genomic sequencing of resistant isolates reveals mutations in glucan synthase subunits .
Q. What statistical approaches resolve contradictions in pooled analyses of Anidulafungin trials?
Post hoc analyses of pooled data (e.g., six studies with 1,045 patients) use mixed-effects models to account for heterogeneity in study designs (open-label vs. double-blind). Sensitivity analyses exclude outlier sites to validate consistency (e.g., success rates: 73.2% vs. 61.1% after removing largest cohort). Subgroup analyses by Candida species and comorbidities ensure generalizability .
Q. What safety considerations are critical for Anidulafungin use in hemodynamically unstable patients?
Case reports highlight hemodynamic instability (e.g., reduced cardiac index) during infusion. Preclinical in vitro studies suggest transient inhibition of cardiac ion channels. Monitoring protocols (e.g., continuous ECG, mean arterial pressure tracking) are advised in critically ill patients. Comparative safety data show lower hepatotoxicity risk vs. azoles .
Methodological Tables
Q. Table 1: Stability of Anidulafungin in Different Solutions
| Solution | Temperature | Stability Duration (Hours) | Degradation Products Detected? | Reference |
|---|---|---|---|---|
| 0.9% NaCl | 36°C | 336 | Yes (20% loss) | |
| Peritoneal Dialysate | 4°C | 336 | No (≤10% loss) |
Q. Table 2: Efficacy of Anidulafungin in Candida Species
| Species | Global Success Rate (EOIVT) | Key Resistance Mechanisms | Reference |
|---|---|---|---|
| C. albicans | 77.5% | FKS1 mutations (rare) | |
| C. glabrata | 78.8% | FKS2 hotspot mutations | |
| C. parapsilosis | 77.5% | Innately elevated MICs |
Key Considerations for Future Research
- Drug Combinations : Synergy studies with liposomal amphotericin B or azoles (e.g., voriconazole) in biofilm models .
- PK/PD Modeling : Integration of tissue penetration data (e.g., lung/liver concentrations) into dosing algorithms .
- Real-World Data : Leveraging registries (e.g., SCOPE) to assess trends in resistant Candida isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
